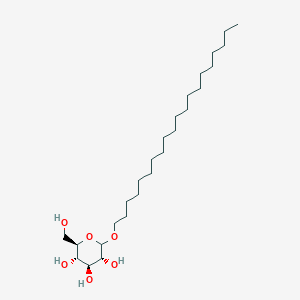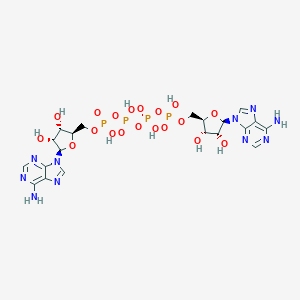
4-Butylbenzamide
Übersicht
Beschreibung
4-Butylbenzamide is a chemical compound that is part of the benzamide family. It is noteworthy due to its specific chemical properties and its potential applications in various fields. This compound, like other benzamides, typically features an amide functional group attached to a benzene ring.
Synthesis Analysis
The synthesis of this compound and its derivatives can involve multiple chemical pathways. For instance, one study reported the synthesis of related compounds via rhodium(III)-catalyzed annulation of N-arylbenzamidines, demonstrating a method that features excellent regioselectivity and broad substrate scope (Ren et al., 2021). Another method for synthesizing related benzamide compounds involved reactions with dicarboxylic acids, highlighting the flexibility in chemical synthesis strategies (Tothadi & Desiraju, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including this compound, is characterized by the presence of an amide group attached to a benzene ring. Studies have shown that the molecular and crystal structures of such compounds can be complex and varied. For example, a study on related compounds revealed detailed molecular structures determined by single-crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in determining molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamides, including this compound, can undergo various chemical reactions due to their functional groups. These reactions can include interactions with other organic compounds, leading to the formation of complex structures and cocrystals, as observed in studies involving similar benzamide compounds (Manin et al., 2015). The presence of the amide group also influences the chemical properties such as solubility and interaction with solvents.
Physical Properties Analysis
The physical properties of this compound, like its solubility and melting point, are influenced by its molecular structure. Research on similar compounds provides insights into the solubility behavior in various solvents and the impact of molecular interactions on these properties (Ouyang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Reproductive System Effects : Butyl paraben, a derivative of 4-Butylbenzamide, can negatively impact the male reproductive system, affecting spermatogenesis and serum testosterone levels at doses below the accepted daily intake in Japan (Oishi, 2002).
Impact on Electron-Impact Reactions : Studies on N-t-butylbenzamides demonstrate how substituent effects influence hydrogen transfer processes, with varying impacts based on the nature of the substituent groups (Tsai & Rubottom, 1974).
Anticonvulsant Activity : Certain 4-aminobenzamides, closely related to this compound, show promising anticonvulsant activities, with specific compounds demonstrating higher effectiveness than traditional treatments like phenobarbital and phenytoin (Clark et al., 1984).
Agricultural Applications : N-methyl-4-tert-butylbenzanilides exhibit high preventive activity against rice blast, a significant agricultural concern, with specific derivatives showing the most effectiveness (Ito et al., 2010).
Hydrogen-Bonded Complex Formation : N-butylbenzamides form hydrogen-bonded complexes with aromatic hydrocarbons, as observed through various spectroscopic techniques (Nikolić et al., 1984).
Study of Crystalline Forms : Research on crystalline forms of benzamide derivatives, including those similar to this compound, helps in understanding their structural and functional properties (Norman, 2008).
Hydrolysis Behavior : The hydrolysis of derivatives of this compound, such as 4-chloro-N-t-butylbenzamide, reveals insights into chemical reaction trends and kinetics (Hyland & O'Connor, 1973).
Self-Assembly Studies : Investigations into the self-assembly of N-butylbenzamides through hydrogen bonding contribute to understanding molecular interactions in different solvents (Nikolić et al., 1992).
Optical Properties : The study of phenylbenzoxazole-based compounds related to this compound provides insights into emission enhancement in molecular aggregates due to specific molecular packing and interactions (Qian et al., 2012).
Dermal Absorption : Research on parabens, including butyl derivatives, in human and animal models helps understand their absorption and metabolism in skin (Jewell et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINRIKJBULSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384251 | |
| Record name | 4-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107377-07-1 | |
| Record name | 4-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)




![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)


